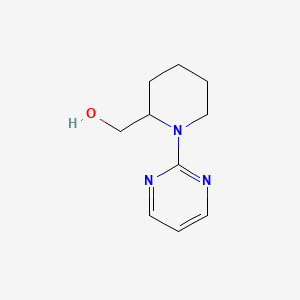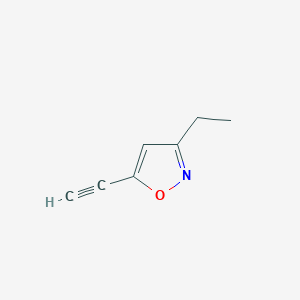![molecular formula C10H13NO3 B3008943 Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 1176673-60-1](/img/structure/B3008943.png)
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as Furanone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furanone family, which is known for its diverse range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
Catalytic Hydrogenation
- Furan-2-carboxylic acid derivatives, including those similar to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, can undergo diastereoselective hydrogenation on heterogeneous catalysts. Chiral auxiliaries, catalysts, solvents, and additives are optimized for high diastereoselectivity in these reactions (Sebek et al., 2009).
Synthesis of Polysubstituted Furans
- A catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This approach involves a multicomponent reaction, which could potentially be applied to compounds like Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone (Damavandi et al., 2012).
Potential Therapeutic Properties
- Derivatives of furan-2-carboxamide, like Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, show promising therapeutic properties. These include potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects (Bonilla-Castañeda et al., 2022).
Enzyme-Catalyzed Oxidation for Polymer Production
- Furan-2,5-dicarboxylic acid (FDCA), a biobased chemical for polymer production, can be synthesized by oxidizing compounds like [5-(hydroxymethyl)furan-2-yl]methanol. This involves an FAD-dependent enzyme catalyzing four consecutive oxidations (Dijkman et al., 2014).
Inhibitory Effects on Cell Proliferation
- Furan-2-yl(phenyl)methanone derivatives, which may include structures similar to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, have been synthesized and shown to inhibit vascular smooth muscle cells (VSMC) proliferation, offering insights into cardiovascular disease treatment (Li Qing-shan, 2011).
Synthesis of Naphtho Furan Derivatives
- Novel synthesis approaches for naphtho[2,1-b]furan derivatives have been explored. These derivatives can have various applications, including as intermediates in pharmaceuticals (Abdelhamid et al., 2012).
Antimicrobial Activity
- Derivatives of furan-2-yl-methanone have shown weak antimicrobial activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Kırılmış et al., 2009).
Protein Tyrosine Kinase Inhibitory Activity
- Furan-2-yl(phenyl)methanone derivatives exhibit in vitro protein tyrosine kinase inhibitory activity, suggesting their potential in cancer therapy (Zheng et al., 2011).
Anti-inflammatory and Antibacterial Agents
- Pyrazoline derivatives containing furan-2-yl groups have been synthesized, showing significant anti-inflammatory and antibacterial activities. This indicates their potential as therapeutic agents (Ravula et al., 2016).
Organotin(IV) Complexes for Antibacterial Activities
- Organotin(IV) complexes with derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone exhibit better antibacterial activities, suggesting their use in drug development (Singh et al., 2016).
Cytotoxicity Testing
- 2-Aroylbenzofuran-3-ol compounds, structurally related to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, have been tested for in vitro cytotoxicity against human cancer cell lines (Công et al., 2020).
GABA Cyclic Analogues
- N-Substituted pyrrolidin-2-ones, cyclic analogues of GABA, have been prepared from compounds similar to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone. These analogues have potential applications in neurology (Ebrik et al., 1998).
Antibacterial and Antioxidant Activities of Pyrazoles
- Pyrazole derivatives with furan-2-yl groups have been evaluated for antibacterial and antioxidant activities. These compounds may offer a basis for new drug development (Lynda, 2021).
Catalysis and Synthesis of Cyclopentenones
- Furan-2-yl(phenyl)methanol, related to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, is used in the aza-Piancatelli rearrangement for synthesizing cyclopentenone derivatives, important in organic chemistry (Reddy et al., 2012).
Biobased HMF Derivatives
- 5-(Hydroxymethyl)furfural (HMF) derivatives, similar to Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, are used for producing renewable building blocks (Cukalovic & Stevens, 2010).
Future Directions
properties
IUPAC Name |
furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-1-5-11(8)10(13)9-4-2-6-14-9/h2,4,6,8,12H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYQFZDRRZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Furan-2-carbonyl)pyrrolidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)
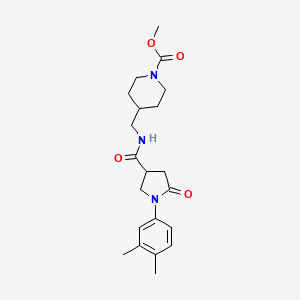
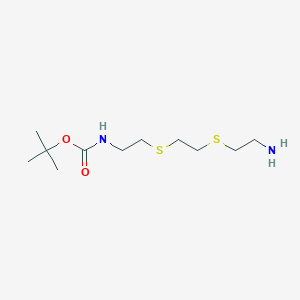

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)
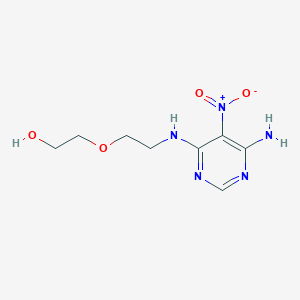

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
